

Application Notes and Protocols: PBF-1129 in Combination with Anti-PD-1 Therapy

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Compound of Interest

Compound Name: PBF-1129

Cat. No.: B1574665

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Introduction

The adenosine signaling pathway has emerged as a critical regulator of the tumor microenvironment (TME), contributing to immunosuppression and tumor growth.^{[1][2]} Extracellular adenosine, often abundant in the TME, exerts its immunosuppressive effects through interaction with adenosine receptors on various immune cells. **PBF-1129** is a first-in-class, orally available, and selective antagonist of the A2B adenosine receptor (A2BAR).^{[1][2][3]} By blocking the A2BAR, **PBF-1129** aims to reverse adenosine-mediated immunosuppression and enhance anti-tumor immunity.^{[1][4]}

Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, can be expressed on tumor cells and other cells within the TME. The PD-1/PD-L1 interaction inhibits T cell activity, allowing cancer cells to evade immune surveillance. Anti-PD-1 therapies are monoclonal antibodies that block this interaction, restoring anti-tumor T cell function.

This document provides detailed application notes and protocols for the investigation of **PBF-1129** in combination with anti-PD-1 therapy, based on available preclinical and clinical data. The combination of A2BAR antagonism and PD-1 blockade is a promising strategy to overcome immune resistance and enhance the efficacy of cancer immunotherapy.^[5]

Mechanism of Action

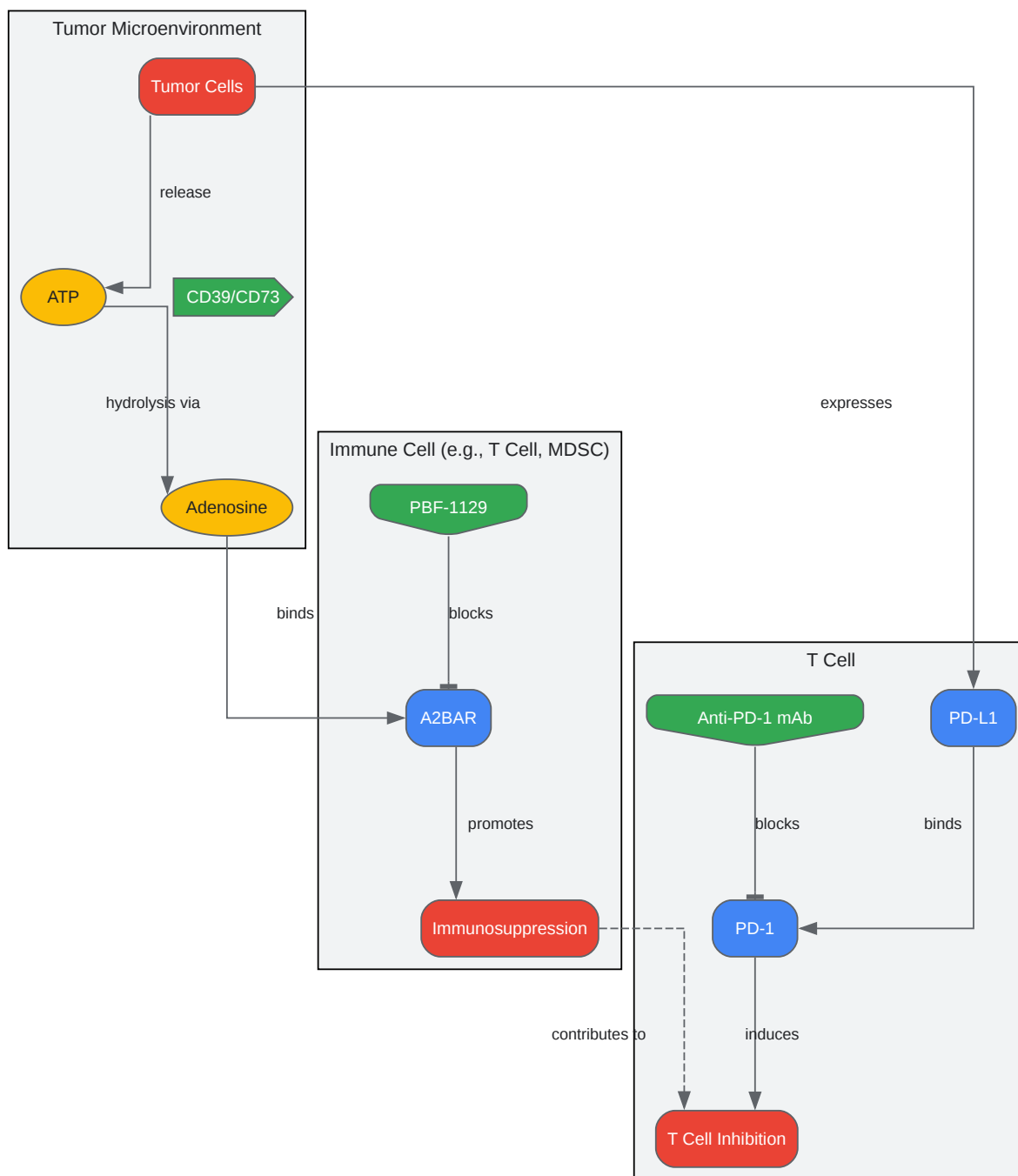
PBF-1129 is a potent and selective antagonist of the A2B adenosine receptor.[6] In the tumor microenvironment, high levels of adenosine, produced by the ectoenzymes CD39 and CD73, signal through A2BAR on immune cells, leading to an immunosuppressive milieu.[7]

Key effects of A2BAR antagonism by **PBF-1129** include:

- Reduction of Myeloid-Derived Suppressor Cells (MDSCs): **PBF-1129** has been shown to decrease the differentiation and accumulation of immunosuppressive MDSCs.[1][8]
- Enhancement of Dendritic Cell (DC) Function: By blocking A2BAR, **PBF-1129** enhances the capacity of dendritic cells to elicit robust anti-tumor T cell responses.[1]
- Alleviation of T-cell Exhaustion: **PBF-1129** treatment has been associated with a reduction in PD-1 expression on CD8+ T cells, suggesting a reversal of T-cell exhaustion.[3][8][9]
- Modulation of the Tumor Microenvironment: Preclinical studies have demonstrated that A2BAR inhibition can alleviate metabolic stress within the TME, including reducing hypoxia and acidosis.[5][10]

The combination of **PBF-1129** with an anti-PD-1 antibody is hypothesized to have a synergistic effect. **PBF-1129** primes the tumor microenvironment for a more robust anti-tumor immune response by reducing adenosine-mediated immunosuppression, while the anti-PD-1 antibody unleashes the full cytotoxic potential of the reactivated T cells.

Signaling Pathway and Therapeutic Rationale



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Figure 1: Simplified signaling pathway of **PBF-1129** and anti-PD-1 therapy.

Data Presentation

Preclinical Efficacy of PBF-1129 and Anti-PD-1 Combination Therapy

The following table summarizes the key findings from a preclinical study utilizing a Lewis lung carcinoma mouse model.[\[3\]](#)[\[4\]](#)[\[11\]](#)

Treatment Group	Key Outcomes	Reference
Control (Vehicle)	Progressive tumor growth and limited survival.	[3] [4]
PBF-1129 (100 mg/kg)	Reduced tumor growth and increased survival compared to control.	[3] [4]
Anti-PD-1 (8 mg/kg)	Marginal efficacy in reducing tumor growth.	[3] [4]
PBF-1129 + Anti-PD-1	Highly efficient at reducing tumor growth and provided a superior survival benefit.	[3] [4]
Hazard Ratio (Anti-PD-1 vs. Anti-PD-1 + PBF-1129): 11.74 (95% CI = 3.35 to 41.13, n=10, P < 0.001)		[4] [11]

Clinical Data: Phase 1 Monotherapy Trial of PBF-1129 (NCT03274479)

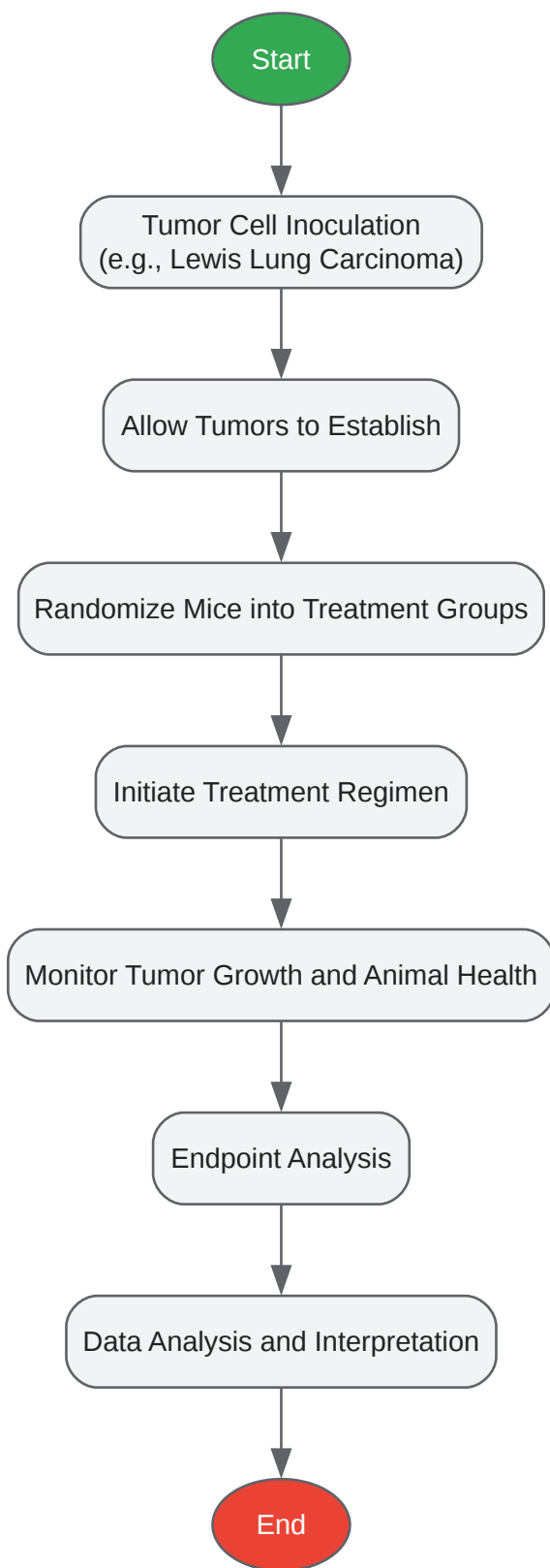
This table summarizes the results from a Phase 1 dose-escalation trial of **PBF-1129** in patients with metastatic non-small cell lung cancer (mNSCLC) who had progressed on standard therapies, including chemotherapy and immune checkpoint inhibitors.[\[2\]](#)[\[3\]](#)[\[9\]](#)

Parameter	Finding	Reference
Patient Population	21 patients with heavily pretreated mNSCLC.	[2] [3]
Dose Escalation	40 mg to 320 mg once daily.	[2] [3]
Safety and Tolerability	No dose-limiting toxicities were observed. The recommended Phase 2 dose (RP2D) was identified as 320 mg once daily.	[2] [3] [9]
Most Frequent Treatment-Related Adverse Events (Any Grade)	Lymphocytopenia (38.1%), vomiting (38.1%), anorexia (28.5%), and fatigue (28.5%).	[2] [9]
Pharmacokinetics	Dose-proportional pharmacokinetics. At 320 mg, plasma concentrations were maintained above the IC90 for A2BAR for 24 hours.	[2] [3] [9]
Efficacy	Best response was stable disease in 3 out of 21 patients.	[2] [3] [9]
Immunophenotyping	- Post-treatment reductions in PD-1 expression on CD8+ T cells, which correlated with improved survival.- Reduction of PD-1 expression on CD4+ T cells and decreased MDSCs were also associated with better outcomes.	[2] [3] [9]

Experimental Protocols

Preclinical In Vivo Efficacy Study

This protocol is a representative methodology based on published preclinical studies for evaluating the combination of **PBF-1129** and anti-PD-1 in a syngeneic mouse model.



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Figure 2: Experimental workflow for preclinical in vivo efficacy studies.

1. Cell Culture and Animal Model:

- Cell Line: Lewis Lung Carcinoma (LLC) cells.
- Animal Model: 6-8 week old female C57BL/6 mice.
- Cell Culture: Culture LLC cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

2. Tumor Inoculation:

- Harvest LLC cells and resuspend in sterile PBS at a concentration of 5×10^6 cells/mL.
- Subcutaneously inject 100 μ L of the cell suspension (5×10^5 cells) into the flank of each mouse.

3. Treatment Groups:

- Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into four groups (n=10 per group):
 - Group 1: Vehicle Control (oral gavage) + Isotype Control IgG (intraperitoneal injection).
 - Group 2: **PBF-1129** (100 mg/kg, oral gavage, daily) + Isotype Control IgG.
 - Group 3: Vehicle Control + Anti-PD-1 antibody (8 mg/kg, intraperitoneal injection, e.g., every 3-4 days).
 - Group 4: **PBF-1129** + Anti-PD-1 antibody.

4. Treatment Administration:

- Administer **PBF-1129** or vehicle daily via oral gavage.

- Administer anti-PD-1 antibody or isotype control via intraperitoneal injection on a pre-determined schedule (e.g., days 8, 11, and 14 post-inoculation).

5. Monitoring and Endpoints:

- Measure tumor volume with calipers every 2-3 days and calculate using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Monitor animal body weight and overall health.
- Primary endpoints: Tumor growth inhibition and overall survival.
- Secondary endpoints: At the end of the study, tumors and spleens can be harvested for immunophenotyping.

Immunophenotyping of Tumor-Infiltrating Leukocytes by Flow Cytometry

This is a representative protocol for the analysis of immune cell populations within the tumor microenvironment.

1. Sample Preparation:

- Excise tumors and mechanically dissociate them.
- Digest the tumor tissue using an enzymatic solution (e.g., collagenase/dispase/DNase I) to obtain a single-cell suspension.
- Filter the cell suspension through a 70 μm cell strainer.
- Lyse red blood cells using an ACK lysis buffer.
- Wash and resuspend the cells in FACS buffer (PBS with 2% FBS).

2. Staining:

- Stain for cell viability using a viability dye (e.g., Zombie Aqua).

- Block Fc receptors with an anti-CD16/32 antibody.
- Stain for surface markers using a cocktail of fluorescently-labeled antibodies. A representative panel for T cells and MDSCs is provided below.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells with FACS buffer.
- If performing intracellular staining (e.g., for FoxP3), fix and permeabilize the cells according to the manufacturer's protocol, followed by staining with the intracellular antibody.

3. Flow Cytometry Analysis:

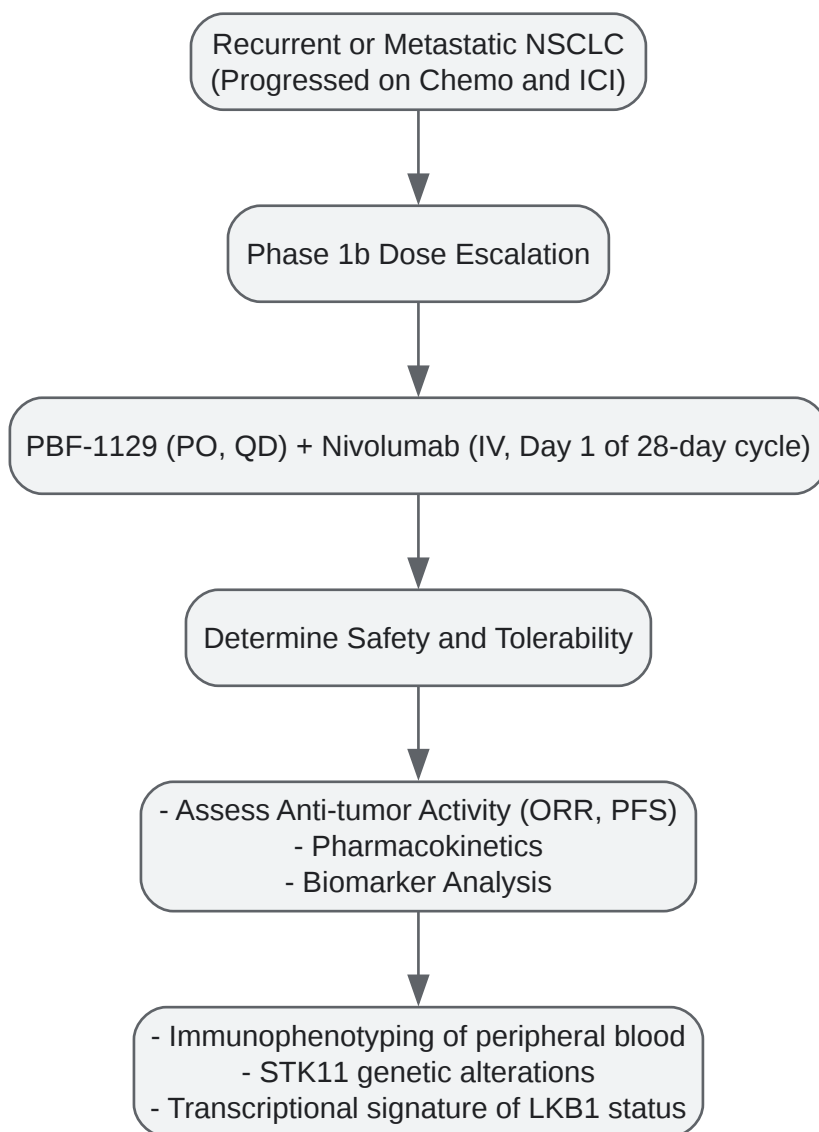
- Acquire the samples on a multi-color flow cytometer.
- Perform compensation using single-stained controls.
- Analyze the data using appropriate software (e.g., FlowJo).

Representative Flow Cytometry Panel:

Marker	Fluorochrome	Cell Population
CD45	AF700	All leukocytes
CD3	PE-Cy7	T cells
CD4	APC	Helper T cells
CD8	PerCP-Cy5.5	Cytotoxic T cells
PD-1	BV421	Exhausted T cells
FoxP3	PE	Regulatory T cells
CD11b	FITC	Myeloid cells
Gr-1	BV605	MDSCs
Ly6G	APC-Cy7	Granulocytic MDSCs
Ly6C	BV711	Monocytic MDSCs

Clinical Trial Protocol Outline (Based on NCT05234307)

This is a summary of the planned Phase 1b clinical trial of **PBF-1129** in combination with nivolumab.[\[1\]](#)[\[2\]](#)[\[8\]](#)



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Figure 3: Logical relationship of the clinical trial design.

1. Study Title: A Phase 1b Dose-Escalation Study of **PBF-1129** in Combination with Nivolumab in Patients with Recurrent or Metastatic Non-Small Cell Lung Cancer.

2. Primary Objective:

- To determine the safety and tolerability of the combination of **PBF-1129** and nivolumab in patients with advanced NSCLC.

3. Patient Population:

- Adults with recurrent or metastatic NSCLC who have progressed on standard of care chemotherapy and immunotherapy.

4. Study Design:

- Open-label, single-arm, dose-escalation study.

5. Treatment:

- **PBF-1129** administered orally once daily.
- Nivolumab administered intravenously on day 1 of each 28-day cycle.

6. Correlative Studies:

- Serial blood draws for pharmacokinetic analysis of **PBF-1129**.
- Peripheral blood mononuclear cell (PBMC) collection for immunophenotyping to assess changes in T cell subsets, MDSCs, and other immune cell populations.
- Analysis of tumor tissue for biomarkers, including STK11 genetic alterations and a transcriptional signature of LKB1 functional status.

Conclusion

The combination of the A2B adenosine receptor antagonist **PBF-1129** with anti-PD-1 therapy represents a scientifically compelling approach to enhance anti-tumor immunity. Preclinical data demonstrate a significant synergistic effect, leading to improved tumor control and survival in mouse models.[3][4][11] The Phase 1 monotherapy study of **PBF-1129** has established a favorable safety profile and has shown evidence of immune modulation.[2][3][9] The planned Phase 1b combination trial with nivolumab will provide crucial insights into the safety and efficacy of this combination in patients with advanced NSCLC. The protocols outlined in this document provide a framework for the continued investigation of this promising therapeutic strategy.

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